molecular formula C15H18N2O2S B6895617 N-[(3,5-dimethylphenyl)-pyridin-3-ylmethyl]methanesulfonamide

N-[(3,5-dimethylphenyl)-pyridin-3-ylmethyl]methanesulfonamide

Cat. No.: B6895617
M. Wt: 290.4 g/mol
InChI Key: CSBGGZWZKYSQHL-UHFFFAOYSA-N
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Description

N-[(3,5-dimethylphenyl)-pyridin-3-ylmethyl]methanesulfonamide is an organic compound that features a sulfonamide group attached to a pyridine ring and a dimethylphenyl group

Properties

IUPAC Name

N-[(3,5-dimethylphenyl)-pyridin-3-ylmethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-11-7-12(2)9-14(8-11)15(17-20(3,18)19)13-5-4-6-16-10-13/h4-10,15,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBGGZWZKYSQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C2=CN=CC=C2)NS(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dimethylphenyl)-pyridin-3-ylmethyl]methanesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction of the sulfonamide group can yield amines, which can further react to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-[(3,5-dimethylphenyl)-pyridin-3-ylmethyl]methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The sulfonamide group is known for its biological activity, and the compound could be a lead structure for the development of new drugs, particularly those targeting enzymes or receptors.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-[(3,5-dimethylphenyl)-pyridin-3-ylmethyl]methanesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, disrupting biological pathways. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethylphenyl)methanesulfonamide: Lacks the pyridine ring, making it less versatile in terms of chemical reactivity.

    N-(pyridin-3-ylmethyl)methanesulfonamide: Lacks the dimethylphenyl group, which may reduce its biological activity.

Uniqueness

N-[(3,5-dimethylphenyl)-pyridin-3-ylmethyl]methanesulfonamide is unique due to the combination of the pyridine ring and the dimethylphenyl group, which provides a balance of chemical reactivity and biological activity. This makes it a valuable compound for both synthetic chemistry and potential therapeutic applications.

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